

Application Notes and Protocols for Jak1-IN-8 In Vitro Assays

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Compound of Interest

Compound Name: *Jak1-IN-8*

Cat. No.: *B2731150*

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Introduction

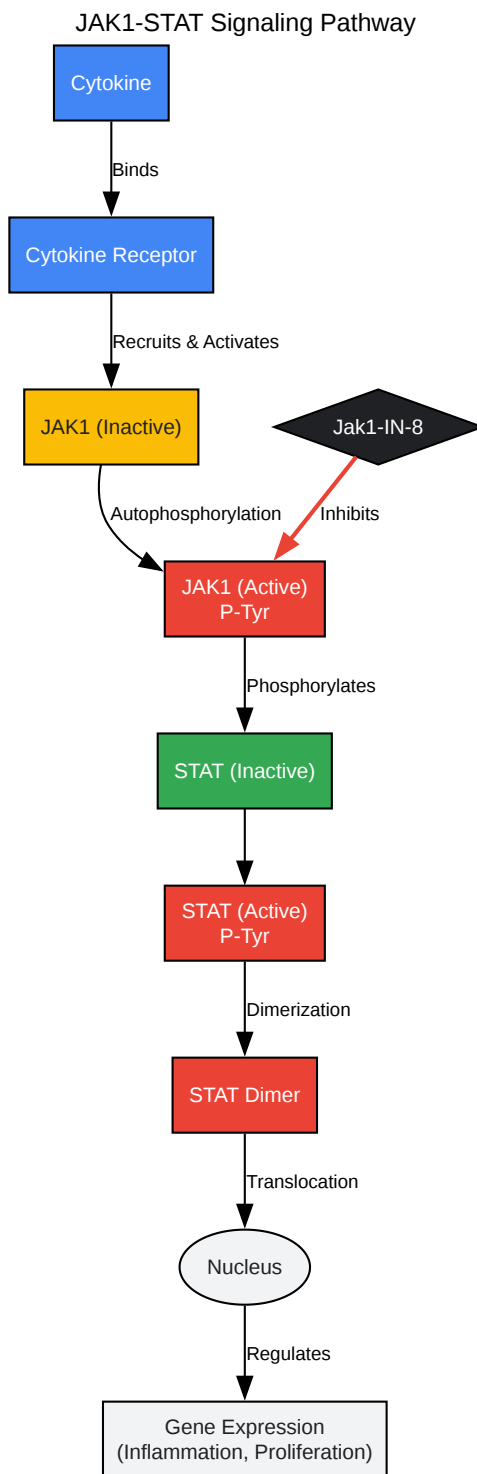
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical mediators of cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are involved in the JAK-STAT signaling pathway, which plays a pivotal role in the immune response, inflammation, and hematopoiesis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[1][3]

JAK1 is a key signaling molecule for numerous cytokines and is a validated therapeutic target.[1][2] Selective inhibition of JAK1 is a promising strategy to modulate the immune response while potentially minimizing the side effects associated with broader JAK inhibition.[4] **Jak1-IN-8** is a potent inhibitor of JAK1 with a reported IC₅₀ of less than 500 nM.[5] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity and selectivity of **Jak1-IN-8** and other selective JAK1 inhibitors.

Jak1 Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation through autophosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating

docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.^{[1][2][6]} **Jak1-IN-8** exerts its effect by inhibiting the kinase activity of JAK1, thereby blocking the downstream signaling cascade.



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A diagram of the JAK1-STAT signaling pathway and the inhibitory action of **Jak1-IN-8**.

Data Presentation

Biochemical Potency and Selectivity of JAK1 Inhibitors

The inhibitory activity of small molecules against the four members of the JAK family is crucial for determining their selectivity profile. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor. While specific selectivity data for **Jak1-IN-8** is not publicly available, the following table presents a template with representative data for other selective JAK1 inhibitors, AZD0449 and AZD4604, for illustrative purposes.[7]

Compound	JAK1 IC ₅₀ (nM)	JAK2 IC ₅₀ (nM)	JAK3 IC ₅₀ (nM)	TYK2 IC ₅₀ (nM)	JAK2/J AK1 Fold Selectivity	JAK3/J AK1 Fold Selectivity	TYK2/J AK1 Fold Selectivity
Jak1-IN-8	<500	Not Available	Not Available	Not Available	Not Available	Not Available	Not Available
AZD0449	2.4	>1000	>1000	120	>417	>417	50
AZD4604	0.54	270	>1000	>1000	500	>1852	>1852

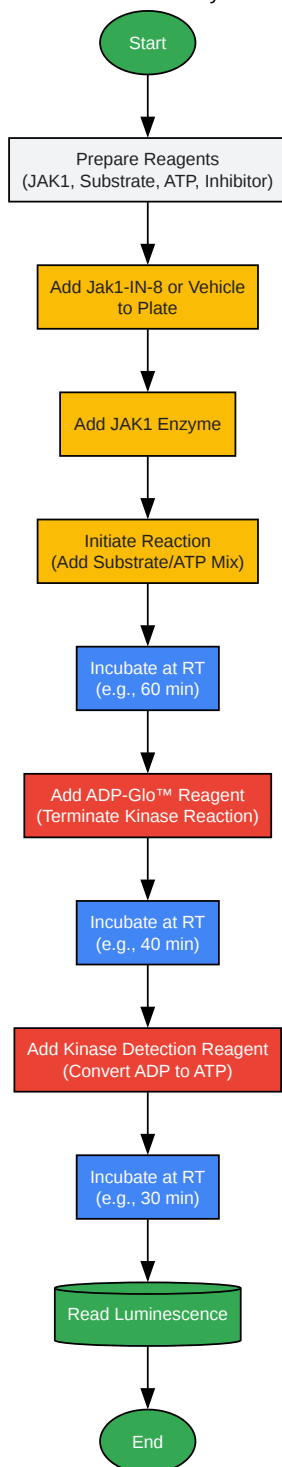
Experimental Protocols

Biochemical Kinase Assay for JAK1 Activity (ADP-Glo™ Format)

This protocol is adapted from generic ADP-Glo™ kinase assay procedures and is suitable for determining the potency of inhibitors like **Jak1-IN-8** against purified JAK1 enzyme.[8][9]

Workflow Diagram:

ADP-Glo™ Kinase Assay Workflow



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Workflow for the ADP-Glo™ JAK1 kinase assay.

Materials:

- Recombinant human JAK1 enzyme
- Kinase substrate (e.g., IRS1-tide peptide)
- ATP
- **Jak1-IN-8**
- Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[5]
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Jak1-IN-8** in 100% DMSO. Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
 - Dilute the recombinant JAK1 enzyme in kinase assay buffer to the desired concentration.
 - Prepare a substrate/ATP mixture in kinase assay buffer. The final concentrations of substrate and ATP should be at or near their respective K_m values.
- Assay Plate Setup:
 - Add 5 µL of the serially diluted **Jak1-IN-8** or vehicle (kinase assay buffer with DMSO) to the appropriate wells of the assay plate.

- Add 10 μ L of the diluted JAK1 enzyme to all wells except the "blank" control. Add 10 μ L of kinase assay buffer to the blank wells.
- Pre-incubate the plate at room temperature for 15-30 minutes.
- Kinase Reaction:
 - Initiate the kinase reaction by adding 10 μ L of the substrate/ATP mixture to all wells.
 - Incubate the plate at 30°C or room temperature for 45-60 minutes.
- Signal Detection:
 - Stop the kinase reaction by adding 25 μ L of ADP-Glo™ Reagent to each well.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 50 μ L of Kinase Detection Reagent to each well.
 - Incubate the plate at room temperature for another 30-60 minutes.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the "blank" reading from all other readings.
 - Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

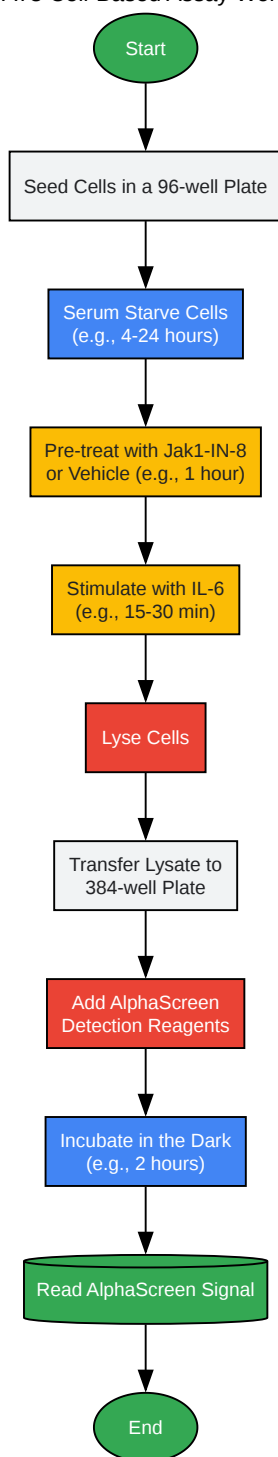
Cell-Based Assay for JAK1 Signaling (pSTAT3 AlphaScreen SureFire® Format)

This protocol describes a method to assess the inhibitory effect of **Jak1-IN-8** on cytokine-induced STAT3 phosphorylation in a cellular context. This assay measures the inhibition of the

JAK1 signaling pathway downstream of the IL-6 receptor.[10]

Workflow Diagram:

pSTAT3 Cell-Based Assay Workflow



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Workflow for the cell-based pSTAT3 AlphaScreen assay.

Materials:

- Human cell line responsive to IL-6 (e.g., TF-1 cells)
- Cell culture medium and serum
- **Jak1-IN-8**
- Recombinant human IL-6
- AlphaScreen SureFire® p-STAT3 (Tyr705) Assay Kit (PerkinElmer)
- Tissue culture-treated 96-well plates
- White 384-well ProxiPlates (PerkinElmer)
- Plate reader capable of reading AlphaScreen signals (e.g., EnVision®)

Procedure:

- Cell Culture and Plating:
 - Culture TF-1 cells according to standard protocols.
 - Seed the cells into a 96-well tissue culture plate at an appropriate density and allow them to adhere overnight.
 - Serum starve the cells for 4-24 hours prior to the assay.
- Inhibitor Treatment and Cytokine Stimulation:
 - Prepare a serial dilution of **Jak1-IN-8** in serum-free medium.
 - Pre-treat the cells with the diluted inhibitor or vehicle for 1 hour at 37°C.

- Stimulate the cells with an EC80 concentration of IL-6 for 15-30 minutes at 37°C.
- Cell Lysis and Detection:
 - Lyse the cells by adding the lysis buffer provided in the AlphaScreen kit.
 - Incubate the plate with gentle shaking for 10-15 minutes at room temperature.
 - Transfer the cell lysates to a 384-well ProxiPlate.
 - Add the AlphaScreen Acceptor beads and Donor beads as per the manufacturer's instructions.
 - Incubate the plate in the dark at room temperature for 2 hours.
- Signal Reading and Data Analysis:
 - Read the AlphaScreen signal on a compatible plate reader.
 - Calculate the percent inhibition of STAT3 phosphorylation for each inhibitor concentration relative to the IL-6 stimulated vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Conclusion

The in vitro assays described provide a robust framework for the characterization of **Jak1-IN-8** and other selective JAK1 inhibitors. The biochemical assays are essential for determining the intrinsic potency and selectivity of the compound, while the cell-based assays confirm its activity in a more physiologically relevant context. These protocols can be adapted for high-throughput screening and lead optimization efforts in drug discovery programs targeting the JAK1 kinase.

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